molecular formula C16H19NO6 B13212848 1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid

Cat. No.: B13212848
M. Wt: 321.32 g/mol
InChI Key: SEMSEXGMFBFOKT-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyloxycarbonyl and carboxymethyl groups. Its molecular formula is C15H19NO5, and it has a molecular weight of 293.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
  • 1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid

Comparison: Compared to its analogs, 1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid exhibits unique reactivity due to the position of the carboxymethyl group. This structural difference can lead to variations in its chemical behavior and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

5-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C16H19NO6/c18-14(19)8-12-6-7-13(15(20)21)17(9-12)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21)

InChI Key

SEMSEXGMFBFOKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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